Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-methylphenyl)sulfonyl-N-(piperidin-4-ylmethyl)benzimidazol-2-amine;hydrochloride. This nomenclature precisely describes the molecular architecture, beginning with the sulfonyl group attachment to the 4-methylphenyl moiety, followed by the connection to the benzimidazole ring system, and concluding with the piperidine linkage through a methylene bridge. The hydrochloride designation indicates the presence of the chloride counterion, forming a salt with the basic nitrogen atoms in the structure.
The compound is registered under Chemical Abstracts Service number 1185319-90-7, providing a unique identifier for chemical databases and regulatory purposes. Multiple synonymous names exist for this compound, reflecting different approaches to systematic nomenclature and common usage in scientific literature. The most frequently encountered synonyms include N-(Piperidin-4-ylmethyl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride, which employs the common abbreviation "tosyl" for the toluene-4-sulfonyl group. Another variant, 1-(4-methylbenzenesulfonyl)-N-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazol-2-amine hydrochloride, provides an alternative description of the sulfonyl attachment and uses the benzodiazol nomenclature for the benzimidazole ring system.
The systematic nomenclature reveals the hierarchical organization of the molecular structure, with the benzimidazole core serving as the primary scaffold. The tosyl group functions as a protecting group on the benzimidazole nitrogen, while the piperidin-4-ylmethyl moiety extends from the 2-position of the benzimidazole ring. This nomenclatural system ensures unambiguous identification of the compound across different chemical databases and research contexts, facilitating accurate communication among researchers and regulatory bodies.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₂₀H₂₅ClN₄O₂S. This formula indicates the presence of twenty carbon atoms, twenty-five hydrogen atoms, one chlorine atom, four nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is calculated to be 421.0 grams per mole, representing a moderately sized organic molecule suitable for pharmaceutical applications.
The elemental composition reveals important structural characteristics about the compound. The high nitrogen content, with four nitrogen atoms distributed across the piperidine and benzimidazole ring systems, suggests significant basicity and potential for hydrogen bonding interactions. The sulfur atom is incorporated within the sulfonyl functional group, contributing to the molecule's overall polarity and potential for specific protein interactions. The chlorine atom exists as a counterion in the hydrochloride salt form, balancing the positive charge of protonated nitrogen atoms under physiological conditions.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅ClN₄O₂S |
| Molecular Weight | 421.0 g/mol |
| Carbon Atoms | 20 |
| Hydrogen Atoms | 25 |
| Nitrogen Atoms | 4 |
| Oxygen Atoms | 2 |
| Sulfur Atoms | 1 |
| Chlorine Atoms | 1 |
The molecular weight places this compound within the optimal range for oral bioavailability according to pharmaceutical development guidelines. The presence of multiple nitrogen atoms suggests potential for forming hydrogen bonds with biological targets, while the aromatic ring systems provide opportunities for π-π stacking interactions. The sulfonyl group introduces additional polarity, potentially enhancing solubility characteristics while maintaining the overall lipophilic nature necessary for membrane permeation.
Structural Features: Piperidine, Benzimidazole, and Tosyl Group Connectivity
The structural architecture of this compound represents a sophisticated arrangement of three distinct molecular frameworks connected through strategic linkages. The benzimidazole ring system serves as the central scaffold, providing a rigid bicyclic structure with two nitrogen atoms that contribute to the molecule's basicity and hydrogen bonding capacity. This heterocyclic system is well-established in medicinal chemistry for its diverse biological activities, including antimicrobial and antiparasitic properties, making it a valuable pharmacophore in drug design.
The piperidine ring connects to the benzimidazole core through a methylene linker at the 2-position of the benzimidazole ring. This connection is achieved through an amine linkage, specifically N-(piperidin-4-ylmethyl), where the methylene group extends from the 4-position of the piperidine ring. The piperidine moiety adopts a chair conformation in solution, providing conformational flexibility while maintaining a defined three-dimensional structure. This structural feature is common in pharmaceutical compounds, as piperidine derivatives often exhibit favorable pharmacokinetic properties and can enhance binding affinity to biological targets.
The toluene-4-sulfonyl group, commonly referred to as the tosyl group, attaches to the N1 position of the benzimidazole ring through a sulfonamide linkage. This group consists of a methylated benzene ring connected to a sulfonyl functional group (SO₂), which forms a covalent bond with the benzimidazole nitrogen. The tosyl group serves multiple purposes in this molecular design: it provides steric bulk that can influence the compound's binding selectivity, introduces additional aromatic character for potential π-π interactions, and may function as a protecting group during synthetic procedures.
The three-dimensional arrangement of these structural elements creates a molecule with defined spatial characteristics. The benzimidazole ring system is essentially planar, while the piperidine ring adopts a puckered conformation. The methylene linker provides rotational freedom, allowing the piperidine moiety to explore different orientations relative to the benzimidazole core. The tosyl group extends perpendicular to the benzimidazole plane, creating a T-shaped molecular geometry that may be crucial for specific receptor binding interactions.
The connectivity pattern in this compound reflects common structural motifs found in bioactive molecules. Research has demonstrated that benzimidazole derivatives with piperidine substituents often exhibit enhanced biological activity compared to simpler analogs. The specific 4-position substitution on the piperidine ring, connected through a methylene bridge, represents an optimal linker length that balances conformational flexibility with structural constraint. This design allows the molecule to adopt conformations suitable for binding to various biological targets while maintaining sufficient rigidity to ensure binding specificity.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(piperidin-4-ylmethyl)benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S.ClH/c1-15-6-8-17(9-7-15)27(25,26)24-19-5-3-2-4-18(19)23-20(24)22-14-16-10-12-21-13-11-16;/h2-9,16,21H,10-14H2,1H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVZPDKMAXHDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NCC4CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671416 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-N-[(piperidin-4-yl)methyl]-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-90-7 | |
| Record name | 1-(4-Methylbenzene-1-sulfonyl)-N-[(piperidin-4-yl)methyl]-1H-benzimidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride, a compound with the molecular formula C19H23ClN4O2S, has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and as a modulator of cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant findings.
- CAS Number : 1185309-92-5
- Molecular Weight : 406.94 g/mol
- Structure : The compound features a piperidine ring linked to a benzoimidazole moiety with a tosyl group, which is significant for its biological interactions.
Recent studies have indicated that this compound may act as an inhibitor of the NLRP3 inflammasome, a crucial component in the inflammatory response. The NLRP3 inflammasome is involved in the activation of caspase-1, which subsequently leads to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.
Key Findings:
- Inhibition of Pyroptosis : In vitro assays demonstrated that this compound could concentration-dependently inhibit IL-1β release and pyroptotic cell death in THP-1 macrophages stimulated with lipopolysaccharide (LPS) and ATP .
- Cytotoxicity Assessment : Cytotoxicity was evaluated using an MTT assay, showing that the compound exhibits low toxicity at effective concentrations (10 µM) for inhibiting IL-1β release .
Table 1: Biological Activity Summary
| Study Reference | Activity Assessed | IC50 (µM) | Remarks |
|---|---|---|---|
| NLRP3 Inhibition | 10 | Effective in reducing IL-1β release | |
| Cytotoxicity | >100 | Low cytotoxicity at effective doses |
Case Study 1: NLRP3 Inflammasome Inhibition
A study conducted on differentiated THP-1 cells showed that treatment with this compound resulted in a significant decrease in pyroptosis as measured by lactate dehydrogenase (LDH) release. The results indicated a potential therapeutic application for this compound in treating inflammatory conditions associated with excessive NLRP3 activation.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride is in the field of oncology. Research has indicated that compounds containing benzimidazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzimidazole derivatives could induce apoptosis in cancer cells through the activation of caspases, leading to cell death. The specific compound under investigation showed IC50 values in the low micromolar range against several cancer types .
Antimicrobial Properties
Piperidin derivatives have been explored for their antimicrobial potential. The presence of the piperidine ring enhances the lipophilicity of the compound, which is crucial for penetrating bacterial membranes.
Data Table: Antimicrobial Efficacy
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes findings from a study where Piperidin derivatives were tested against various bacterial strains, indicating moderate to strong antimicrobial activity .
Neurological Applications
The compound has also been investigated for its neuroprotective effects. Research suggests that certain piperidinyl compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study : A clinical trial evaluated the effects of a piperidine-based drug on cognitive function in Alzheimer's patients. Results indicated improvements in memory and cognitive performance compared to placebo groups .
Phosphodiesterase Inhibition
Piperidin derivatives have been identified as phosphodiesterase inhibitors, which play a crucial role in regulating cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, offering therapeutic potential for conditions like erectile dysfunction and pulmonary hypertension.
Research Insight : A patent application highlighted a series of piperidinyl compounds that showed potent inhibition of phosphodiesterase enzymes, suggesting their utility in developing new treatments for cardiovascular diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted benzimidazole-piperidine hybrids , which are explored for their diverse pharmacological profiles. Below is a detailed comparison with key analogs:
Key Structural and Functional Insights
Role of Tosyl Group : The toluene-4-sulfonyl group in the target compound enhances electrophilicity and may improve binding to ATP pockets in kinases . This contrasts with analogs like the trifluoromethyl-substituted derivative, where electron-withdrawing effects dominate .
Piperidine Modifications: Phenethyl-Piperidine (e.g., ): Increases steric bulk and lipophilicity, favoring CNS-targeted applications.
Salt Forms : The hydrochloride salt improves aqueous solubility compared to free bases, critical for in vitro assays .
Preparation Methods
General Synthetic Strategy
The compound comprises three key structural features:
- A benzimidazole nucleus substituted at the 1-position with a toluene-4-sulfonyl group.
- A piperidin-4-ylmethyl amine substituent at the 2-position of the benzimidazole.
- Formation of the hydrochloride salt to enhance stability and solubility.
The synthetic approach typically involves:
- Construction of the benzimidazole core.
- Introduction of the toluene-4-sulfonyl group via sulfonylation.
- Attachment of the piperidin-4-ylmethyl amine side chain.
- Conversion to the hydrochloride salt.
Preparation of the Benzimidazole Core
Benzimidazole derivatives are commonly synthesized by cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or dehydrating conditions. For substituted benzimidazoles, the precursor diamine or acid is appropriately functionalized.
- Typical conditions involve refluxing o-phenylenediamine with carboxylic acids or esters in acidic media.
- The benzimidazole nitrogen at position 1 is then selectively functionalized.
A related improved process for benzimidazole derivatives involves mild conditions with controlled pH and solvent choice to enhance purity and yield (WO2012077136A2).
Introduction of the Toluene-4-sulfonyl Group
The toluene-4-sulfonyl (tosyl) group is introduced via sulfonylation, usually by reacting the benzimidazole nitrogen with p-toluenesulfonyl chloride.
- This reaction is typically performed in anhydrous solvents such as dichloromethane or pyridine.
- Base such as triethylamine is used to scavenge the hydrochloric acid formed.
- The reaction temperature is maintained between 0°C to room temperature to prevent side reactions.
This step ensures selective N-tosylation, which is crucial for the compound's biological activity and stability.
Attachment of Piperidin-4-ylmethyl Amine
The piperidin-4-ylmethyl amine moiety is introduced by nucleophilic substitution or reductive amination strategies.
- One approach involves reacting the 2-position of the benzimidazole with a suitable piperidin-4-ylmethyl halide or aldehyde derivative.
- Reductive amination with piperidin-4-ylmethyl amine and an aldehyde-functionalized benzimidazole intermediate is also feasible.
- Reaction conditions typically include mild heating in polar solvents such as ethanol or methanol, with reducing agents like sodium cyanoborohydride.
Formation of the Hydrochloride Salt
The free base of the compound is converted to the hydrochloride salt by treatment with hydrochloric acid.
- This step improves the compound's solubility and stability.
- The salt formation is usually performed by dissolving the free base in an organic solvent (e.g., ethanol) and adding a stoichiometric amount of HCl gas or hydrochloric acid solution.
- The resulting hydrochloride salt precipitates out and is isolated by filtration.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Benzimidazole synthesis | o-Phenylenediamine + carboxylic acid, acidic reflux | Formation of benzimidazole core |
| 2 | Sulfonylation | p-Toluenesulfonyl chloride, base (Et3N), DCM, 0-25°C | N-tosylation at benzimidazole N-1 |
| 3 | Side chain attachment | Piperidin-4-ylmethyl amine + aldehyde intermediate, NaBH3CN, EtOH, mild heat | Introduction of piperidin-4-ylmethyl amine at C-2 |
| 4 | Salt formation | HCl gas or HCl solution, EtOH | Formation of hydrochloride salt |
Detailed Research Findings and Notes
- The use of p-toluenesulfonyl chloride for sulfonylation is well-established, providing good selectivity for nitrogen atoms in heterocycles.
- Reductive amination for side chain attachment offers high yields and minimal side products, with sodium cyanoborohydride being a preferred mild reducing agent.
- Hydrochloride salt formation improves compound handling and bioavailability, a common pharmaceutical practice.
- Purification steps involve crystallization or recrystallization from suitable solvents to ensure high purity and yield. Patent literature emphasizes solvent choice and temperature control for optimized crystallization.
- Alternative synthetic routes may involve protecting groups or different activation strategies, but the above represents a robust and scalable approach.
Additional Considerations
- Scale-up synthesis requires careful control of reaction parameters, especially temperature and stoichiometry, to avoid impurities.
- Analytical monitoring by HPLC and NMR is essential to confirm intermediate and final product identity and purity.
- The hydrochloride salt form should be characterized by melting point, elemental analysis, and possibly X-ray crystallography for polymorph identification.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Piperidin-4-ylmethyl-[1-(toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-amine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the benzimidazole core is functionalized by reacting with toluene-4-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group at the 1-position . Subsequent coupling with a piperidinylmethyl amine derivative is achieved using brominated intermediates or reductive amination. Key intermediates (e.g., ethyl-4-(benzimidazol-2-ylamino)piperidine-1-carboxylate) are characterized via H-NMR (δ 1.2–4.5 ppm for piperidine and benzimidazole protons), ESI-MS (m/z 320–350 for molecular ion peaks), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Structural confirmation requires:
- H/C-NMR : Peaks at δ 7.5–8.5 ppm (aromatic protons of benzimidazole and toluenesulfonyl group) and δ 3.0–4.0 ppm (piperidine methylene groups) .
- ESI-MS : Molecular ion peak matching the theoretical molecular weight (e.g., ~450–460 g/mol for the hydrochloride salt) .
- HPLC-PDA : Purity assessment using a C18 column (ACN/water + 0.1% TFA, gradient elution) to ensure >95% purity .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Store at +5°C in airtight, light-protected containers to prevent hydrolysis or degradation .
- Handling : Use in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Respiratory protection is advised if dust/aerosols form .
- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data, such as varying receptor binding affinities across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, buffer pH). Standardize protocols by:
- Using identical receptor isoforms (e.g., histamine H1/H4 receptors) .
- Validating binding assays with positive controls (e.g., histamine for H1, JNJ 7777120 for H4).
- Performing dose-response curves (IC₅₀ values) in triplicate to assess reproducibility .
Q. What strategies optimize the compound’s purity for in vivo studies, and how are impurities quantified?
- Methodological Answer :
- Purification : Use preparative HPLC with a mobile phase of ACN/ammonium formate (pH 4.5) to isolate the hydrochloride salt .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., desulfonated derivatives or unreacted intermediates). Quantify via external calibration curves .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the sulfonyl group .
Q. How do structural modifications (e.g., substituents on the benzimidazole or piperidine) impact receptor selectivity and binding kinetics?
- Methodological Answer :
- Piperidine Modifications : Replacing the 4-methyl group with bulkier substituents (e.g., benzyl) reduces H1 receptor affinity due to steric hindrance .
- Benzimidazole Substituents : Electron-withdrawing groups (e.g., fluoro at the 5-position) enhance H4 receptor binding (Kd < 50 nM) by stabilizing π-π interactions .
- Kinetic Studies : Surface plasmon resonance (SPR) measures association/dissociation rates (kₐₙ/kₒff) to compare derivatives .
Data Contradiction Analysis
Q. Why might thermal stability data vary between TGA analyses of similar benzimidazole derivatives?
- Methodological Answer : Variations arise from:
- Sample Preparation : Hydrate vs. anhydrous forms decompose at different temperatures (e.g., 180°C vs. 220°C) .
- Heating Rate : Faster rates (20°C/min) may mask intermediate degradation steps. Use 5°C/min for reproducible TGA curves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
